molecular formula C₇H₇N₅O₂ B1144629 2-Amino-7-(hydroxymethyl)pteridin-4(3H)-one CAS No. 694514-39-1

2-Amino-7-(hydroxymethyl)pteridin-4(3H)-one

Cat. No. B1144629
M. Wt: 193.16
InChI Key:
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Description

Synthesis Analysis

The synthesis of pteridines, including structures similar to 2-amino-7-(hydroxymethyl)pteridin-4(3H)-one, involves various strategies. Notably, Sugimoto et al. (1979) explored the synthesis of some 2-pyrimidinyl- and 2-pteridinyl-amino acids, demonstrating the versatility of pteridine derivatives through amino acid residue incorporation at the 2-position. This approach provides a foundation for understanding the synthetic pathways applicable to 2-amino-7-(hydroxymethyl)pteridin-4(3H)-one (Sugimoto et al., 1979).

Scientific Research Applications

Mass Spectral Analysis in Biochemistry

2-Amino-7-(hydroxymethyl)pteridin-4(3H)-one, as part of the substituted pteridines group, has been analyzed using mass spectrometry for structure confirmation and purity assessment in biochemical studies. This analysis has been crucial in understanding the properties and roles of these compounds in biological systems, especially as they exhibit cofactor and inhibitory properties with enzymes like phenylalanine hydroxylase (Williams & Ayling, 1973).

Cofactor in Enzymatic Reactions

In the field of enzymology, substituted pyrimidines, which are structurally related to 2-Amino-7-(hydroxymethyl)pteridin-4(3H)-one, have been found to act as cofactors for enzymes like phenylalanine hydroxylase. This discovery has expanded our understanding of the molecular mechanisms of enzyme action and the potential for biochemical modulation (Bailey & Ayling, 1978).

Photophysical and Photosensitizing Properties

In photochemistry, 2-Amino-7-(hydroxymethyl)pteridin-4(3H)-one has been studied for its photophysical and photosensitizing properties. These studies have implications in understanding the behavior of natural pigments under different light conditions, which is crucial for various biological and environmental applications (Chahidi et al., 1981).

Synthesis and Reactivity in Organic Chemistry

This compound has also been a subject of interest in organic chemistry, particularly in the synthesis and reactivity studies involving pteridines. These studies have led to the development of new synthetic pathways and understanding the chemical behavior of pteridines, which are important in pharmaceutical and chemical industries (Steinlin, Sonati & Vasella, 2008).

Biochemical Synthesis and Metabolism

In the field of biochemistry, the synthesis and metabolism of derivatives of 2-Amino-7-(hydroxymethyl)pteridin-4(3H)-one have been explored, especially in relation to their presence and roles in biological organisms like bacteria and Drosophila melanogaster. These studies contribute to our understanding of metabolic pathways and biochemical synthesis in living organisms (Goto, Ohno, Forrest & Lagowski, 1965).

properties

IUPAC Name

2-amino-7-(hydroxymethyl)-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c8-7-11-5-4(6(14)12-7)9-1-3(2-13)10-5/h1,13H,2H2,(H3,8,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQIXXSMVJATAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)C(=O)NC(=N2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-7-(hydroxymethyl)pteridin-4(3H)-one

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